molecular formula C36H22N2O B388325 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE

2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE

Cat. No.: B388325
M. Wt: 498.6g/mol
InChI Key: OCVFJBWTQYQJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE is a complex organic compound known for its unique structural properties. This compound features a combination of phenyl, phenylethynyl, imidazolyl, and fluorenone groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE apart is its unique combination of functional groups, which provides distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C36H22N2O

Molecular Weight

498.6g/mol

IUPAC Name

2-[5-phenyl-2-[4-(2-phenylethynyl)phenyl]-1H-imidazol-4-yl]fluoren-9-one

InChI

InChI=1S/C36H22N2O/c39-35-31-14-8-7-13-29(31)30-22-21-28(23-32(30)35)34-33(26-11-5-2-6-12-26)37-36(38-34)27-19-17-25(18-20-27)16-15-24-9-3-1-4-10-24/h1-14,17-23H,(H,37,38)

InChI Key

OCVFJBWTQYQJHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.